molecular formula C19H20N4O2 B2822918 2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448131-57-4

2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2822918
M. Wt: 336.395
InChI Key: WKHIOWTXMJHECA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Palladium(0)-Catalyzed Heteroarylation of Indolylzinc Derivatives : This process is pivotal for the preparation of various heteroaryl indoles, demonstrating the utility of indole derivatives in complex alkaloid synthesis and the construction of pharmacologically relevant frameworks (Amat et al., 1997).

Pharmacological Applications

  • σ1 Receptor Antagonists for Pain Management : The synthesis and identification of pyrazole derivatives as σ1 receptor antagonists highlight the potential of these compounds in treating pain, emphasizing the structural relevance of pyrazinyl piperidine derivatives (Díaz et al., 2020).

Antimicrobial and Antifungal Activity

  • Novel Indole Derivatives with Antimicrobial Properties : The creation of new indole derivatives to fight microbial and fungal infections underlines the importance of functionalized indole structures in developing new antimicrobial agents (2020).

Anticancer Activity

  • C-Met/ALK Inhibitors for Cancer Treatment : The development of aminopyridyl/pyrazinyl-substituted compounds as dual inhibitors of c-Met and ALK receptors showcases the therapeutic potential of these molecules in oncology, particularly in gastric carcinoma models (Li et al., 2013).

Natural Product Synthesis

  • Total Synthesis of Dragmacidin D : This synthesis approach, utilizing direct C-H couplings, demonstrates the versatility of indole-pyrazinone bonds in constructing complex marine natural products with potential applications in treating neurodegenerative diseases (Mandal et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-indol-1-yl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(14-23-10-5-15-3-1-2-4-17(15)23)22-11-6-16(7-12-22)25-18-13-20-8-9-21-18/h1-5,8-10,13,16H,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHIOWTXMJHECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

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